molecular formula C19H18N4O3 B12874883 4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide

4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide

Cat. No.: B12874883
M. Wt: 350.4 g/mol
InChI Key: GGQFNSHOFQTBNK-UHFFFAOYSA-N
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Description

4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is a complex organic compound with a molecular formula of C22H20N4O4. This compound is known for its unique structure, which includes a naphthyridine core, a cyano group, and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide typically involves multiple steps. One common method includes the resolution of racemates by means of diastereomeric tartaric acid esters . The process involves the use of specific reagents and conditions to achieve the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as a non-steroidal mineralocorticoid receptor antagonist, blocking the effects of aldosterone and cortisol. This leads to reduced inflammation and fibrosis, which are beneficial in treating conditions like diabetic kidney disease and heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is unique due to its non-steroidal nature, which reduces the risk of side effects such as hyperkalemia. Its specific structural features also contribute to its high selectivity and potency in targeting mineralocorticoid receptors .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-4,6-dihydro-1H-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-9-8-22-19(25)16-15(14(18(21)24)10(2)23-17(9)16)12-5-4-11(7-20)6-13(12)26-3/h4-6,8,15,23H,1-3H3,(H2,21,24)(H,22,25)

InChI Key

GGQFNSHOFQTBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1NC(=C(C2C3=C(C=C(C=C3)C#N)OC)C(=O)N)C

Origin of Product

United States

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